

# **In-Depth Technical Guide: Dhfr-IN-17**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |  |           |  |
|----------------------|------------|--|-----------|--|
| Compound Name:       | Dhfr-IN-17 |  |           |  |
| Cat. No.:            | B12364438  |  | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dhfr-IN-17**, also identified as compound j9, is a potent and orally active inhibitor of dihydrofolate reductase (DHFR), specifically targeting the enzyme in Staphylococcus aureus (SaDHFR). Its development addresses the critical need for novel antibiotics to combat drugresistant bacterial infections. This document provides a comprehensive technical overview of **Dhfr-IN-17**, including its chemical properties, mechanism of action, synthesis, biological activity, and relevant experimental protocols.

## **Chemical and Physical Properties**

**Dhfr-IN-17** is chemically known as 5-(5-lodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 865305-30-2  | _         |
| Molecular Formula | C14H17IN4O2  |           |
| Molecular Weight  | 400.22 g/mol | _         |
| Appearance        | White solid  | -         |

## **Mechanism of Action**



**Dhfr-IN-17** functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.

By binding to the active site of DHFR, **Dhfr-IN-17** blocks the production of THF. This depletion of the THF pool disrupts DNA synthesis and cell growth, ultimately leading to bacterial cell death. The high potency and selectivity of **Dhfr-IN-17** for S. aureus DHFR make it a promising candidate for targeted antibacterial therapy.



Click to download full resolution via product page

# **Quantitative Data**

**In Vitro Activity** 

| Parameter                              | Value       | Species   | Reference |
|----------------------------------------|-------------|-----------|-----------|
| IC50 (DHFR inhibition)                 | 0.97 nM     | S. aureus |           |
| Minimum Inhibitory Concentration (MIC) | 0.031 μg/mL | S. aureus | -         |

**Pharmacokinetic Properties** 

| Parameter                | Value | Species | Reference |
|--------------------------|-------|---------|-----------|
| Oral Bioavailability (F) | 40.7% | Mouse   |           |

## **In Vivo Efficacy**

**Dhfr-IN-17** has demonstrated favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection. Oral administration at doses of 2, 5, or 10 mg/kg for three consecutive days was shown to alleviate skin infection damage in C57 mice.



# Experimental Protocols Synthesis of Dhfr-IN-17

The synthesis of **Dhfr-IN-17** involves a multi-step chemical process. A general outline based on related syntheses is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.





Click to download full resolution via product page

#### General Procedure:



- Grignard Reaction: Commercially available 2-hydroxy-5-methoxyacetophenone is reacted with methylmagnesium chloride to yield intermediate b1.
- Reduction: Intermediate b1 is reduced using a trifluoroacetic acid and triethylsilane system to produce intermediate c1.
- Williamson Reaction: Intermediate c1 undergoes a Williamson reaction with bromoacetonitrile to form intermediate d1.
- Cyclization and subsequent steps: Intermediate d1 is then subjected to a series of reactions, including cyclization, to yield the final product, **Dhfr-IN-17**.

## Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against DHFR.

#### Materials:

- Recombinant S. aureus DHFR enzyme
- Dihydrofolic acid (DHF)
- NADPH
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare serial dilutions of **Dhfr-IN-17** in the assay buffer.
- In a 96-well plate, add the assay buffer, recombinant SaDHFR enzyme, and the various concentrations of **Dhfr-IN-17**.
- Initiate the reaction by adding NADPH and DHF to each well.



- Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.
- The rate of reaction is calculated from the linear portion of the kinetic curve.
- The IC<sub>50</sub> value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

# **Antibacterial Susceptibility Testing (MIC Determination)**

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Materials:

- Staphylococcus aureus strains (including MRSA)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Dhfr-IN-17
- 96-well microplates
- Bacterial incubator

#### Procedure:

- Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Prepare serial twofold dilutions of Dhfr-IN-17 in CAMHB in a 96-well microplate.
- Inoculate each well with the standardized bacterial suspension.
- Include positive (no drug) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 18-24 hours.



 The MIC is defined as the lowest concentration of **Dhfr-IN-17** that completely inhibits visible bacterial growth.

## Conclusion

**Dhfr-IN-17** is a highly potent and selective inhibitor of Staphylococcus aureus dihydrofolate reductase with promising antibacterial activity, including against resistant strains like MRSA. Its favorable oral bioavailability and in vivo efficacy in preclinical models underscore its potential as a developmental candidate for a new class of antibiotics. Further research and clinical evaluation are warranted to fully elucidate its therapeutic utility.

• To cite this document: BenchChem. [In-Depth Technical Guide: Dhfr-IN-17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364438#dhfr-in-17-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com